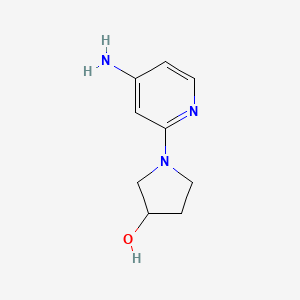

1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol

Descripción general

Descripción

1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C9H13N3O. It is characterized by a pyrrolidine ring attached to a pyridine ring, with an amino group at the 4-position of the pyridine ring and a hydroxyl group at the 3-position of the pyrrolidine ring.

Métodos De Preparación

The synthesis of 1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the pyrrolidine ring through cyclization reactions. The amino and hydroxyl groups are then introduced via selective functionalization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

Reduction: The compound can be reduced to remove the amino group or convert the hydroxyl group to a hydrogen atom.

Aplicaciones Científicas De Investigación

1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparación Con Compuestos Similares

1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol can be compared to other similar compounds, such as:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but may have different substituents, leading to variations in biological activity and chemical reactivity.

Pyridine derivatives: These compounds share the pyridine ring structure and can have different functional groups, affecting their properties and applications.

Aminopyridine derivatives: These compounds have an amino group attached to the pyridine ring, similar to this compound, but may differ in the position of the amino group or the presence of additional functional groups.

This compound stands out due to its unique combination of the pyrrolidine and pyridine rings, along with the specific positioning of the amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.

Actividad Biológica

1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol is a compound characterized by its unique structural features, including a pyridine ring substituted with an amino group and a pyrrolidine ring containing a hydroxyl group. With a molecular formula of C11H14N2O and a molecular weight of approximately 176.22 g/mol, this compound has garnered interest due to its potential biological activities, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS) and its implications in treating neurodegenerative diseases and cardiovascular disorders.

Neuronal Nitric Oxide Synthase Inhibition

Research indicates that this compound exhibits selective inhibitory effects on nNOS. This inhibition is crucial because nNOS plays a significant role in the production of nitric oxide, which is involved in various physiological processes, including neurotransmission and vascular regulation. The compound's selectivity for nNOS over other isoforms, such as endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), makes it a candidate for further development in therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the compound can enhance its inhibitory potency. For instance, enantiomerically pure isomers have demonstrated varying degrees of selectivity and potency against nNOS. The most potent inhibitors reported have shown Ki values in the low nanomolar range, with selectivities exceeding 1000-fold over eNOS .

Antimicrobial Activity

In addition to its role as an nNOS inhibitor, this compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that derivatives of this compound exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism of action appears to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

- Neuroprotection : A study involving animal models of cerebral palsy indicated that compounds similar to this compound could prevent hypoxia-induced neuronal death, suggesting potential neuroprotective effects .

- Antibacterial Efficacy : In vitro tests have shown that certain derivatives possess significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminopyridine | Pyridine with amino group | Potent neurotoxin; used in treating neurological disorders |

| 2-Aminopyridine | Pyridine with amino group at position 2 | Potential antibacterial properties |

| Pyrrolidin-3-ol | Pyrrolidine with hydroxyl group | Exhibits various biological activities |

| This compound | Pyridine and pyrrolidine rings | Selective nNOS inhibitor; potential neuroprotective and antimicrobial properties |

Uniqueness : The specific combination of both pyridine and pyrrolidine rings along with hydroxyl and amino functionalities distinguishes this compound from its analogs, highlighting its potential as a selective nNOS inhibitor.

Propiedades

IUPAC Name |

1-(4-aminopyridin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-7-1-3-11-9(5-7)12-4-2-8(13)6-12/h1,3,5,8,13H,2,4,6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZRAAQFAWBENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.